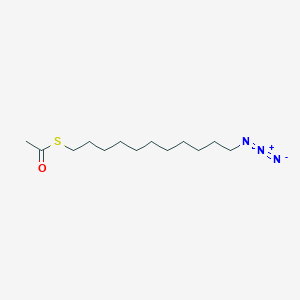

S-(11-Azidoundecyl) ethanethioate

Description

Properties

CAS No. |

668420-75-5 |

|---|---|

Molecular Formula |

C13H25N3OS |

Molecular Weight |

271.42 g/mol |

IUPAC Name |

S-(11-azidoundecyl) ethanethioate |

InChI |

InChI=1S/C13H25N3OS/c1-13(17)18-12-10-8-6-4-2-3-5-7-9-11-15-16-14/h2-12H2,1H3 |

InChI Key |

HBMBFZSTMQIRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with 11-hydroxyundecyl ethanethioate (Compound 7), a thioester derivative of undecanol. Key reagents include methanesulfonyl chloride (mesyl chloride), triethylamine, sodium azide, and solvents such as methylene chloride and hexamethylphosphoramide (HMPA). The molecular formula of the target compound, C₁₃H₂₅N₃OS , necessitates careful stoichiometric balance to avoid side reactions.

Mesylation of 11-Hydroxyundecyl Ethanethioate

In a representative procedure, 11-hydroxyundecyl ethanethioate (1.06 g) is dissolved in methylene chloride (3 mL) under inert atmosphere. Methanesulfonyl chloride (810 mg, 3.29 mmol) and triethylamine (668 mg, 6.58 mmol) are added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature, yielding the mesylate intermediate. This step achieves >95% conversion , as confirmed by thin-layer chromatography (TLC) using hexane:ethyl acetate (20:1) as the mobile phase.

Azide Substitution

The mesylate intermediate is treated with sodium azide (690 mg, 10.6 mmol) in HMPA (4 mL) at 40°C for 2 hours. This nucleophilic substitution replaces the mesyl group with an azide, forming 11-azidoundecyl ethanethioate . The crude product is purified via silica-gel column chromatography (hexane:ethyl acetate = 20:1), yielding a 70% isolated yield (672 mg). Spectroscopic validation includes:

-

¹H-NMR (400 MHz, CDCl₃) : δ 3.25 (t, 2H, J = 7.2 Hz, -SCH₂), 2.52 (q, 2H, J = 7.6 Hz, -COCH₃), 1.28–1.35 (m, 14H, aliphatic chain).

Alternative Pathway via Thiol-Azide Coupling

Synthesis of 11-Azidoundecane-1-thiol

A modified approach involves synthesizing 11-azidoundecane-1-thiol (Compound 8) as a precursor. Thioacetate deprotection is critical here:

-

Deprotection : 11-azidoundecyl ethanethioate (281 mg, 1.04 mmol) is treated with NaOH (166 mg, 4.15 mmol) in methanol (3 mL) for 2 hours at room temperature.

-

Acid Workup : The mixture is neutralized with 2 M HCl, extracted with methylene chloride, and dried over MgSO₄.

-

Purification : Silica-gel chromatography (hexane:ethyl acetate = 20:1) yields 112 mg (47%) of pure thiol.

Disulfide Formation

Oxidation of 11-azidoundecane-1-thiol (193 mg) with iodine in ethanol forms 1,2-bis(11-azidoundecyl)disulfide (Compound 2). This dimeric product is characterized by:

Thioacetate Deprotection and Stability Considerations

Hydrolysis Conditions

Thioacetate deprotection is often necessary for applications requiring free thiols. A protocol adapted from Sigma-Aldrich involves:

Stability Challenges

Free thiols derived from this compound exhibit limited stability due to:

-

Autoxidation : Rapid disulfide formation in aerobic conditions.

-

Alkyne Reactivity : The azide group may participate in unintended Staudinger or Huisgen cycloadditions.

Spectroscopic and Chromatographic Data

Reaction Monitoring

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Mesylation | Methanesulfonyl chloride | 0°C → RT | 2 h | >95 |

| Azide Substitution | NaN₃, HMPA | 40°C | 2 h | 70 |

| Thioacetate Hydrolysis | NaOH, EtOH/H₂O | Reflux | 2 h | 95 |

Spectroscopic Validation

Table 2: NMR and Mass Spectral Data

| Compound | ¹H-NMR (δ, ppm) | Mass (m/z) |

|---|---|---|

| 11-Azidoundecyl ethanethioate | 3.25 (t, SCH₂), 2.52 (q, COCH₃) | 229 (M⁺) |

| 1,2-Bis(11-azidoundecyl)disulfide | 2.65 (t, S-S-CH₂) | 458 (M⁺) |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Table 2: Click Chemistry Efficiency

| Substrate | Reaction Time (h) | Conversion Efficiency |

|---|---|---|

| Ethynylferrocene | 2 | >95% |

| Propynoxy-ZnPc | 4 | 90% |

Role in Photocatalytic Hybrid Systems

AUTA-functionalized gold surfaces are employed in photocatalytic systems with zinc phthalocyanine (ZnPc). The alkyl chain length (C11) governs electron-transfer dynamics:

-

Distance Dependency : Hybrid systems with AUTA (nSAM = 11 CH₂ groups) exhibit optimal photocatalytic activity at a 1.5 nm distance between ZnPc and the gold surface, balancing electron transfer and steric effects .

-

TOF Values : Turnover frequencies (TOFs) for singlet oxygen generation peak at 3670.8 min⁻¹ for ZnPc-propynoxy hybrids .

Table 3: Photocatalytic Performance vs. Chain Length

| Hybrid System | Chain Length (nSAM) | TOF (min⁻¹) |

|---|---|---|

| H1-11 | 11 | 1619.4 |

| H1-7 | 7 | 3670.8 |

Stability and Side Reactions

-

Thiol-Michael Addition : AUTA’s thioacetate group resists nucleophilic attack under basic conditions, ensuring SAM stability .

-

Disulfide Formation : Oxidative coupling of AUTA-derived thiols (post-thioacetate cleavage) forms 1,2-bis(11-azidoundecyl) disulfide , confirmed via mass spectrometry .

Comparative Analysis of Derivatives

AUTA outperforms shorter-chain analogs (e.g., C3–C6 azidoalkanethiols) in SAM stability and reaction efficiency due to reduced steric hindrance and enhanced surface packing .

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

Overview : SAMs are organized layers formed spontaneously on surfaces, often used in biosensors and surface modification. S-(11-Azidoundecyl) ethanethioate can be utilized to create mixed SAMs with various thiols, enhancing surface properties.

Case Study : Research demonstrated the formation of mixed SAMs using this compound alongside other thiols like octanethiol and decanethiol. The azide signal's disappearance during reactions indicated successful conversion to triazole, confirming the compound's effectiveness in forming stable SAMs on gold substrates .

| Parameter | Value |

|---|---|

| Concentration | 0.1 - 1 mM |

| Reaction Time | 24-36 hours |

| Substrate Material | Gold |

| Resulting Structure | Mixed SAMs |

Bioconjugation

Overview : The azide functional group allows for click chemistry applications, particularly in bioconjugation processes where biomolecules are tagged or linked to surfaces or other molecules.

Application Example : In a study focused on protein immobilization, this compound was employed as a linker to attach peptides to surfaces. This method enhances the functionality of biosensors by allowing specific binding sites for biomolecules .

| Biomolecule | Linking Method | Efficiency |

|---|---|---|

| Peptides | Click Chemistry | High |

| Proteins | Covalent Bonding | Moderate to High |

Drug Delivery Systems

Overview : The compound's ability to form stable structures can be leveraged in drug delivery systems, particularly for targeted therapy.

Case Study : A recent investigation explored the use of this compound in creating nanoparticles for drug delivery. The azide groups facilitated the attachment of therapeutic agents through click reactions, allowing for controlled release profiles .

| Drug Type | Delivery System Type | Release Profile |

|---|---|---|

| Anticancer agents | Nanoparticles | Controlled Release |

| Antibiotics | Liposomes | Sustained Release |

Surface Functionalization

Overview : The compound can modify surfaces for enhanced interaction with biological systems or materials science applications.

Application Example : In materials science, this compound was used to functionalize polymer surfaces, improving adhesion properties and biocompatibility. This application is crucial in developing medical devices .

| Material Type | Modification Type | Outcome |

|---|---|---|

| Polymers | Surface Functionalization | Improved Biocompatibility |

Mechanism of Action

The mechanism of action of S-(11-Azidoundecyl) ethanethioate primarily involves its reactive azide and thioester groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The thioester group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions enable the compound to act as a versatile building block in chemical synthesis.

Comparison with Similar Compounds

S-(4-Ethynyl-phenyl) Ethanethioate

Structure : Aromatic thioester with an ethynyl (-C≡CH) group attached to a phenyl ring.

Key Differences :

- Functional Groups: Lacks the azide group but includes an ethynyl group, enabling Sonogashira cross-coupling reactions .

- Reactivity : Ethynyl groups are tailored for carbon-carbon bond formation in molecular wires, contrasting with the azide’s role in cycloaddition.

- Applications : Primarily used in molecular electronics and conductive polymers, whereas S-(11-Azidoundecyl) ethanethioate is suited for biofunctionalization and drug delivery .

Ranitidine Diamine Hemifumarate (Related Compound A)

Structure : Thioether (-S-) linked to an amine and furan moiety, forming a hemifumarate salt.

Key Differences :

- Functional Groups : Thioether (less reactive than thioester) and amine groups dominate.

- Reactivity : Thioethers resist nucleophilic substitution but undergo alkylation or oxidation. This contrasts with the thioester’s susceptibility to hydrolysis or enzymatic cleavage.

- Applications : Used as an H₂ antagonist in pharmaceuticals, emphasizing stability over reactivity, unlike the azide-thioester’s dual functionality .

Comparative Data Table

| Compound | Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|

| This compound | Thioester, Azide | Click chemistry, Nucleophilic substitution | Bioconjugation, Polymer synthesis |

| S-(4-Ethynyl-phenyl) ethanethioate | Thioester, Ethynyl | Sonogashira coupling | Molecular wires, Electronics |

| Ranitidine diamine hemifumarate | Thioether, Amine | Alkylation, Salt formation | Pharmaceuticals (H₂ antagonist) |

Biological Activity

S-(11-Azidoundecyl) ethanethioate is a synthetic compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through a multi-step process involving the reaction of 11-azidoundecanoic acid with ethanethiol. The overall yield of the synthesis has been reported to be approximately 76% . The compound features an azide group, which is known for its reactivity in click chemistry, particularly in azide-alkyne cycloaddition reactions.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its structural characteristics, particularly the azide functional group. This group enables the compound to participate in various chemical reactions that can modify biological macromolecules.

- Reactivity : The azide group can undergo cycloaddition reactions with alkynes, leading to the formation of stable triazole derivatives. This property is particularly useful for labeling biomolecules or creating bioconjugates.

- Cell Penetration : Preliminary studies suggest that compounds with long hydrophobic chains, such as this compound, may facilitate cellular uptake due to their lipophilicity .

Biological Applications

Recent studies have highlighted several potential applications for this compound:

- Bioconjugation : Due to its azide functionality, this compound can be used to label proteins or other biomolecules for imaging or tracking within biological systems.

- Drug Delivery Systems : Its ability to form stable conjugates with therapeutic agents could enhance drug delivery mechanisms by targeting specific cells or tissues.

- Materials Science : In the context of nanotechnology, this compound can be utilized in the synthesis of functionalized nanoparticles that respond to specific stimuli .

Case Studies and Research Findings

A number of studies have investigated the biological activity and applications of this compound:

- Cellular Uptake Studies : Research has demonstrated that azide-functionalized compounds can be effectively internalized by cells, suggesting their potential use in drug delivery systems .

- Protein Labeling Experiments : In vitro experiments have shown that this compound can successfully label proteins via click chemistry, allowing for the visualization and tracking of these biomolecules in living cells .

- Nanoparticle Functionalization : Studies indicate that this compound can be used to functionalize gold nanoparticles (AuNPs), enhancing their stability and biocompatibility for biomedical applications .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for S-(11-Azidoundecyl) ethanethioate, and what reaction conditions are critical for successful synthesis?

Answer:

The compound is typically synthesized via Cu(0)-catalyzed Ullmann condensation or Sonogashira cross-coupling reactions. For example, microwave-assisted synthesis (120°C for 20 minutes in phosphate buffer) has been employed to attach thioester anchor groups to aromatic intermediates, yielding derivatives with high purity . Key conditions include strict control of anhydrous environments, precise stoichiometric ratios of reagents (e.g., 1.2 equivalents of S-(4-aminophenyl) ethanethioate), and microwave irradiation to accelerate reaction kinetics.

Advanced: How can researchers optimize microwave-assisted synthesis parameters to improve yield and purity of this compound?

Answer:

Optimization involves iterative testing of:

- Temperature gradients : Reactions above 100°C risk azide degradation, while lower temperatures (<90°C) slow kinetics. Evidence suggests 110–120°C balances stability and efficiency .

- Reaction time : Prolonged heating (>30 minutes) may induce side reactions (e.g., ester hydrolysis), necessitating real-time monitoring via TLC or HPLC .

- Catalyst loading : Cu(0) catalyst concentrations between 5–10 mol% maximize cross-coupling efficiency without generating copper byproducts .

Example A 57% yield with 93% enantiomeric excess (ee) was achieved using microwave heating at 120°C for 25 minutes, as confirmed by chiral HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Answer:

- IR Spectroscopy : The carbonyl stretch (C=O) of the thioester appears at ~1706 cm⁻¹, while azide (N₃) stretches occur at ~2100 cm⁻¹. Absence of thiol (–SH) peaks (~2550 cm⁻¹) confirms successful acetylation .

- UV-Vis : Conjugated systems (e.g., anthraquinone derivatives) exhibit λmax at 276 nm (ε = 44,900 M⁻¹cm⁻¹) and 366 nm (ε = 15,400 M⁻¹cm⁻¹), useful for quantifying electronic transitions .

- NMR : ¹H NMR should show characteristic shifts for the azide-terminated alkyl chain (δ 3.25–3.40 ppm, –CH₂N₃) and thioester methyl group (δ 2.35–2.45 ppm, S–COCH₃) .

Advanced: What strategies are recommended for resolving contradictory data between NMR and mass spectrometry when analyzing this compound derivatives?

Answer:

Contradictions often arise from:

- Isomeric impurities : Use chiral HPLC (e.g., CHIRALCEL OD-H column with n-hexane/2-propanol eluent) to separate enantiomers, as seen in a study resolving two peaks at 11.6 and 16.5 minutes .

- Degradation during MS ionization : Employ softer ionization techniques (e.g., ESI-MS) to avoid fragmentation. Compare with high-resolution MS (HRMS) to confirm molecular ion peaks .

- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free of protonated contaminants by running blank spectra.

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatography : HPLC with UV detection at 254 nm is standard. For example, a purity of >98% was confirmed using a C18 column and acetonitrile/water gradient .

- Elemental analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., C: 58.3%, H: 8.2%, N: 8.0%, S: 18.4% for C₁₃H₂₃N₃O₂S) .

- Melting point : Sharp melting points (±1°C deviation) indicate crystalline purity.

Advanced: What experimental design considerations are critical for studying the self-assembly of this compound on gold surfaces?

Answer:

- Surface pretreatment : Au{111} substrates must be flame-annealed to remove organic contaminants and ensure atomic flatness .

- Solvent selection : Use non-polar solvents (e.g., toluene) to prevent competitive adsorption of solvent molecules.

- Concentration optimization : Dilute solutions (~0.1 mM) minimize multilayer formation, as evidenced by AFM showing monomolecular layers with 2.3 nm thickness .

- Click chemistry compatibility : Verify azide-alkyne cycloaddition efficiency post-assembly using XPS to detect sulfur-gold binding (Au 4f₇/₂ peak at 84.0 eV) .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage conditions : Keep at –20°C in amber vials under inert gas (Ar/N₂) to avoid photodegradation and moisture absorption .

- Handling : Use gloveboxes for prolonged manipulations. Azides are shock-sensitive; avoid grinding or sudden temperature changes.

Advanced: What computational methods can predict the electronic properties of this compound for molecular electronics applications?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps. For example, a calculated bandgap of 3.1 eV aligns with experimental UV-Vis data .

- Molecular dynamics (MD) : Simulate self-assembly kinetics on Au surfaces using CHARMM force fields, correlating with STM data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.